[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride
Overview
Description
“[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” is a chemical compound with significant potential in the fields of scientific research and industry. It has a CAS RN® number of 76712-84-0 . The IUPAC name for this compound is N-[3-(1,3-benzoxazol-2-yl)propyl]-N-methylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The molecular weight of “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” is 190.24 . More detailed physical and chemical properties were not available in the retrieved sources.Scientific Research Applications
Anti-adipogenic Activity
“[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” has been identified as a potential β-estrogen receptor ligand with anti-adipogenic activity . In a study, it was found that treatment with this compound inhibited adipocyte differentiation and reduced intracellular lipid accumulation . This suggests that it could be used as a lead structure for the development of more efficient drugs for obesity control .
Fluorescent Properties
The compound has been synthesized into novel fluorescent metal complexes . These complexes absorb in the range of 317 to 323 nm and emit in the range of 371 to 416 nm with good quantum yield . This suggests potential applications in fields requiring fluorescence, such as bioimaging and sensor technology .
Antimicrobial Activity
The fluorescent metal complexes synthesized from “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” have shown significant in vitro antibacterial activity against E. coli and S. aureus strains, and in vitro antifungal activity against C. albicans and A. niger strains . This indicates potential use in the development of new antimicrobial agents .
Cancer Research
The compound has shown potential in cancer research. In one study, it was found to inhibit the growth of lung, breast, and colon cancer cells . This suggests that it could be used in the development of new anticancer drugs .
Material Science
Due to its good photostability, “[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride” is an excellent material for plastic scintillation applications . Its metal complexes are also of interest for the organic light emitting diode (OLED) technology .
Electrochemical Properties
The compound has been studied for its electrochemical properties . The synthesized complexes were characterized by cyclic voltammetric analysis , suggesting potential applications in electrochemical sensors and devices .
Safety And Hazards
properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFABMGASHAZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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